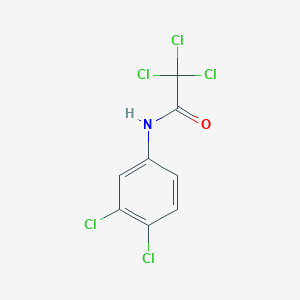![molecular formula C9H10N4O2S B11556568 Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-](/img/structure/B11556568.png)
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- is a chemical compound with the molecular formula C₉H₁₀N₄O₂S and a molecular weight of 238.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-nitrophenyl ethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- can be synthesized through the reaction of thiosemicarbazide with 4-nitroacetophenone . The reaction typically involves the use of ethanol as a solvent and triethylamine as a base. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives, which have antimicrobial properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential use in developing new therapeutic agents with antimicrobial properties.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- involves its interaction with biological targets, leading to antimicrobial effects. The compound is believed to interfere with the cellular processes of microorganisms, inhibiting their growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymes and proteins within microbial cells.
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- can be compared with other similar compounds, such as:
Thiosemicarbazide: A precursor in the synthesis of Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-.
4-Nitroacetophenone: Another precursor used in the synthesis.
1,3,4-Thiadiazole Derivatives: Compounds synthesized using Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- as a starting material.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10N4O2S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-2-4-8(5-3-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6+ |
InChI Key |
LLXZVONSOWGFJC-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11556497.png)
![ethyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate](/img/structure/B11556509.png)

![2-(naphthalen-1-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11556521.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11556528.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11556529.png)

![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11556536.png)
![3-[2-(4-Bromophenoxy)acetylhydrazono]-N-(4-fluorophenyl)butyramide](/img/structure/B11556537.png)
![N-({N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11556541.png)
![2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B11556544.png)
![6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11556549.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B11556556.png)
![N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11556562.png)
